molecular formula C8H13NO4 B094868 1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate CAS No. 18856-69-4

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate

Cat. No.: B094868
CAS No.: 18856-69-4
M. Wt: 187.19 g/mol
InChI Key: XGBHOLSNBZBTQK-UHFFFAOYSA-N
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Description

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate is a chemical compound with the molecular formula C8H13NO4. It is also known by its IUPAC name, dimethyl 2-[(dimethylamino)methylene]malonate. This compound is often used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate can be synthesized through the reaction of dimethyl malonate with dimethylamine in the presence of a base. The reaction typically involves the following steps:

    Preparation of Dimethyl Malonate: Dimethyl malonate is prepared by esterification of malonic acid with methanol in the presence of a strong acid catalyst.

    Reaction with Dimethylamine: Dimethyl malonate is then reacted with dimethylamine in the presence of a base such as sodium methoxide or sodium ethoxide. The reaction is carried out under reflux conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.

    Biology: The compound is used in biochemical studies to investigate enzyme mechanisms and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile in various chemical reactions, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The exact mechanism of action depends on the specific application and the chemical environment.

Comparison with Similar Compounds

1,3-Dimethyl 2-[(dimethylamino)methylidene]propanedioate can be compared with other similar compounds such as:

    Dimethyl malonate: A precursor in the synthesis of this compound.

    Diethyl malonate: Similar in structure but with ethyl groups instead of methyl groups.

    Methyl acetoacetate: Another compound used in organic synthesis with similar reactivity.

The uniqueness of this compound lies in its specific reactivity and applications in various fields of research and industry.

Properties

IUPAC Name

dimethyl 2-(dimethylaminomethylidene)propanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO4/c1-9(2)5-6(7(10)12-3)8(11)13-4/h5H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBHOLSNBZBTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50343974
Record name Dimethyl [(dimethylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18856-69-4
Record name Dimethyl [(dimethylamino)methylidene]propanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50343974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of dimethyl malonate (5 g, 37.9 mmol, 1 equiv) in DMF-DMA (11.3 g, 94.8 mmol, 2.5 equiv) was stirred at room temperature overnight. Then the reaction mixture was concentrated to give 7 g of the desired product, which was directly used for the next step without further purification. MS (ESI): 188 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
11.3 g
Type
reactant
Reaction Step One

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